molecular formula C20H13N3O4 B278350 N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B278350
M. Wt: 359.3 g/mol
InChI Key: YSQGTQZIDCHTRE-UHFFFAOYSA-N
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Description

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique structure combining oxazole and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole and benzodioxole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of oxazole and benzodioxole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H13N3O4/c24-19(12-6-7-15-17(10-12)26-11-25-15)22-14-4-1-3-13(9-14)20-23-18-16(27-20)5-2-8-21-18/h1-10H,11H2,(H,22,24)

InChI Key

YSQGTQZIDCHTRE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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